1-(5-Bromopyrazin-2-yl)piperidin-4-one

Lipophilicity Drug-likeness Permeability

1-(5-Bromopyrazin-2-yl)piperidin-4-one is a heterobifunctional building block comprising a 5-bromopyrazine moiety and a piperidin-4-one scaffold. With a molecular formula of C₉H₁₀BrN₃O and a molecular weight of 256.099 g/mol, this compound offers two distinct reactive centers: an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a ketone group amenable to reductive amination, Grignard addition, and Wittig chemistry.

Molecular Formula C9H10BrN3O
Molecular Weight 256.1 g/mol
CAS No. 1100752-74-6
Cat. No. B1382738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromopyrazin-2-yl)piperidin-4-one
CAS1100752-74-6
Molecular FormulaC9H10BrN3O
Molecular Weight256.1 g/mol
Structural Identifiers
SMILESC1CN(CCC1=O)C2=CN=C(C=N2)Br
InChIInChI=1S/C9H10BrN3O/c10-8-5-12-9(6-11-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2
InChIKeySPPSGLWBIPZZMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5-Bromopyrazin-2-yl)piperidin-4-one (CAS 1100752-74-6): A Dual-Handle Building Block for Kinase-Focused Medicinal Chemistry


1-(5-Bromopyrazin-2-yl)piperidin-4-one is a heterobifunctional building block comprising a 5-bromopyrazine moiety and a piperidin-4-one scaffold . With a molecular formula of C₉H₁₀BrN₃O and a molecular weight of 256.099 g/mol, this compound offers two distinct reactive centers: an aryl bromide for palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) and a ketone group amenable to reductive amination, Grignard addition, and Wittig chemistry . These features position it as a strategic intermediate for constructing libraries of kinase-targeted heterocycles where both the pyrazine electronics and the piperidine conformational flexibility influence target binding .

Why 1-(5-Bromopyrazin-2-yl)piperidin-4-one Cannot Be Replaced by Common Analogs in Reaction Planning


In-class analogs such as the des-bromo variant (1-(pyrazin-2-yl)piperidin-4-one) or the regioisomeric 2-piperidinone lack the specific orthogonal reactivity profile that defines this compound's utility. The bromine atom at the pyrazine 5-position is not merely a placeholder; it dictates the kinetic profile of cross-coupling steps and the electronic character of the resulting products . The piperidin-4-one scaffold, as opposed to the 2-one isomer, provides a ketone that is conformationally biased for equatorial functionalization, a critical parameter in stereoselective synthesis . Interchanging with the reduced 2-bromo-5-(piperidin-1-yl)pyrazine eliminates the ketone handle entirely, collapsing the accessible chemical space. These structural differences lead to measurable disparities in lipophilicity, thermophysical properties, and reactivity rates that directly impact synthetic route efficiency and final compound profiles [1].

Quantitative Differentiation of 1-(5-Bromopyrazin-2-yl)piperidin-4-one from Its Closest Structural Analogs


Increased Lipophilicity (LogP) Driven by Bromine Substitution

The introduction of bromine at the pyrazine 5-position significantly elevates the compound's lipophilicity compared to the des-bromo parent. This is a critical factor for membrane permeability and target engagement in cellular assays . The target compound 1-(5-bromopyrazin-2-yl)piperidin-4-one exhibits a predicted LogP of 0.67, while the direct analog 1-(pyrazin-2-yl)piperidin-4-one (CAS 116247-99-5) shows a computed XLogP3 of -0.3 [1].

Lipophilicity Drug-likeness Permeability

Distinct Thermophysical Profile: Higher Boiling Point and Density

The bromine substituent imparts a substantial shift in boiling point and density, which affects both purification strategy and scale-up feasibility. The target compound demonstrates a predicted boiling point of 406.0±45.0 °C and a density of 1.6±0.1 g/cm³ . The des-bromo comparator boils at 351.5±42.0 °C with a density of 1.2±0.1 g/cm³ [1].

Boiling Point Density Scalability

Regioisomeric Ketone Positioning: 4-Piperidinone vs. 2-Piperidinone Scaffold

The position of the ketone within the piperidine ring profoundly influences conformational dynamics and the trajectory of substituent approach. Piperidin-4-one scaffolds are known for their chair conformations that place the ketone in a sterically accessible equatorial plane, facilitating stereoselective reductive amination . The regioisomer 1-(5-bromopyrazin-2-yl)piperidin-2-one (CAS 1209457-86-2) displays distinct reactivity patterns, with the 2-one carbonyl being more hindered and susceptible to enolate formation under different conditions .

Stereoselectivity Reactivity Drug Design

Synthetic Utility: Dual Functional Handles for Iterative Library Synthesis

The compound uniquely combines an aryl bromide compatible with Pd-catalyzed cross-coupling and a ketone for subsequent derivatization, enabling a two-step diversification sequence without protecting group manipulation. The bromopyrazine motif is a well-established substrate for Suzuki-Miyaura couplings, as demonstrated with closely related 5-bromopyrazine derivatives . The piperidin-4-one ketone can then be reacted with a diverse set of amines under reductive amination conditions to yield substituted piperidines . In contrast, the reduced analog 2-bromo-5-(piperidin-1-yl)pyrazine (CAS 1060803-86-2) lacks the ketone handle, limiting its diversification to only cross-coupling .

Cross-coupling Reductive amination Parallel synthesis

Recommended Application Scenarios for 1-(5-Bromopyrazin-2-yl)piperidin-4-one Based on Quantitative Differentiation


Parallel Synthesis of Kinase-Focused Heterocycle Libraries

The dual orthogonal reactivity of this building block makes it ideally suited for array synthesis in kinase drug discovery. In a typical workflow, the aryl bromide is first diversified via Suzuki coupling with a collection of aryl/heteroaryl boronic acids to explore the pyrazine-binding pocket. The resulting intermediates are then reacted with various amines under reductive amination conditions to elaborate the piperidine side, generating a two-dimensional library of analogs. The higher LogP (0.67 vs. -0.3 for the des-bromo analog) suggests that the resulting products will occupy more lipophilic chemical space, which is often desirable for Type II kinase inhibitors that bind to the DFG-out conformation [1].

Stereoselective Synthesis of N-Heteroaryl Piperidine Building Blocks

For programs requiring chiral piperidine derivatives, the piperidin-4-one scaffold provides a conformational bias that favors equatorial attack by nucleophiles, a property exploited in stereoselective reductions and alkylations. This contrasts with the 2-piperidinone isomer, which presents a more hindered ketone environment. Researchers can leverage the 4-one's predictable stereochemistry to access enantiomerically enriched intermediates without chiral auxiliaries, streamlining the route to chiral drug candidates .

Construction of Bromodomain and Epigenetic Probe Molecules

The bromopyrazine moiety is a recognized bioisostere for other nitrogen-containing heterocycles found in bromodomain inhibitors. The bromine atom serves as both a synthetic handle and a potential XB-donor (halogen bond donor) for enhancing selectivity in epigenetic protein targets. The compound has been implicated as a synthetic precursor in the development of BRD4 BD2 inhibitors, with related analogs showing IC50 values in the low nanomolar range . Procurement of this specific intermediate allows medicinal chemistry teams to rapidly access this chemical space without in-house construction of the core.

Scale-Up of Selective PIM Kinase Intermediate Manufacturing

Patents and literature indicate that 5-bromopyrazine-piperidine hybrids appear as key intermediates in the synthesis of PIM kinase inhibitors, a class of oncology targets. The predictable thermophysical properties (boiling point ~406°C, density 1.6 g/cm³) facilitate the design of scalable purification protocols for multi-gram batches. Selecting this compound over the low-boiling des-bromo analog (Bp ~351°C) can simplify solvent removal during large-scale workup by providing a wider thermal window for distillation [1].

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